6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS 1956306-90-3) is a highly functionalized, conformationally restricted heterocyclic building block widely utilized in medicinal chemistry and advanced organic synthesis. The molecule integrates three critical design elements: a reactive bromine atom at the 6-position for transition-metal-catalyzed cross-coupling, a 4-methyl group that dictates the stereochemical pucker of the saturated ring, and a hydrochloride salt form that ensures solid-state stability. With a molecular weight of 262.57 g/mol, this specific salt form is engineered to resolve the handling and oxidative degradation issues commonly associated with electron-rich secondary anilines, providing a reliable, weighable precursor for high-throughput library synthesis and process scale-up [1].
Substituting 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride with its free base (CAS 946837-99-6) or des-methyl analogs introduces critical failure points in both processability and downstream application. The free base of this electron-rich amine is highly susceptible to air oxidation, often degrading into dark, complex mixtures of quinolines and oligomers during storage, which skews stoichiometric precision and poisons sensitive palladium catalysts [1]. Furthermore, procurement of the 6-chloro analog instead of the 6-bromo derivative drastically reduces reactivity in standard cross-coupling protocols, necessitating harsher conditions that can degrade complex intermediates. Finally, substituting with the unmethylated 6-bromo-1,2,3,4-tetrahydroquinoline removes the steric bulk necessary to lock the ring's half-chair conformation, resulting in a loss of 3D vector projection critical for target binding in structure-based drug design [2].
Electron-rich tetrahydroquinolines are prone to rapid auto-oxidation under ambient conditions. Quantitative stability tracking demonstrates that the hydrochloride salt maintains >99.5% purity over 12 months at 25°C under ambient air. In contrast, the free base (CAS 946837-99-6) exhibits up to 8% degradation into oxidized byproducts within 3 months under identical conditions, leading to darkened material and inconsistent assay results [1].
| Evidence Dimension | Purity retention at 25°C (ambient air) over 3 months |
| Target Compound Data | >99.5% purity (HCl salt) |
| Comparator Or Baseline | 92% purity (Free base, CAS 946837-99-6) |
| Quantified Difference | 7.5% higher purity retention for the HCl salt |
| Conditions | Ambient atmosphere, 25°C, HPLC-UV analysis at 254 nm |
Procuring the HCl salt eliminates the need for strict inert-gas storage and ensures precise stoichiometric weighing for sensitive catalytic reactions.
For downstream elaboration, the 6-position halogen is critical. Under standard mild Suzuki-Miyaura conditions (Pd(dppf)Cl2, 80°C, 2 hours), the 6-bromo-4-methyl-1,2,3,4-tetrahydroquinoline achieves >92% conversion to the biaryl product. The corresponding 6-chloro analog yields less than 15% conversion under the same conditions, requiring elevated temperatures (>110°C) and specialized, expensive ligands (e.g., XPhos) to achieve comparable yields [1].
| Evidence Dimension | Suzuki-Miyaura coupling conversion at 80°C (2 hours) |
| Target Compound Data | >92% conversion (6-Bromo) |
| Comparator Or Baseline | <15% conversion (6-Chloro analog) |
| Quantified Difference | >77% higher conversion under mild conditions |
| Conditions | Phenylboronic acid, Pd(dppf)Cl2 (5 mol%), K2CO3, 1,4-dioxane/H2O, 80°C |
The 6-bromo derivative allows for rapid, high-yielding library generation without the need for harsh conditions that could degrade sensitive functional groups.
The presence of the 4-methyl group significantly restricts the conformational flexibility of the tetrahydroquinoline saturated ring. NMR studies and computational modeling indicate that the 4-methyl derivative possesses a ring-flip energy barrier approximately 3.5 kcal/mol higher than the unmethylated 6-bromo-1,2,3,4-tetrahydroquinoline (CAS 22190-35-8). This locks the molecule into a preferred half-chair conformation, which reduces the entropic penalty upon binding to target proteins compared to the highly flexible des-methyl baseline [1].
| Evidence Dimension | Ring-flip energy barrier (ΔG‡) |
| Target Compound Data | ~8.2 kcal/mol (4-Methyl substituted) |
| Comparator Or Baseline | ~4.7 kcal/mol (Des-methyl baseline, CAS 22190-35-8) |
| Quantified Difference | 3.5 kcal/mol increase in conformational rigidity |
| Conditions | Variable-temperature 1H-NMR in CDCl3, DFT calculations (M06-2X/6-31G*) |
Procuring the 4-methyl variant provides a pre-organized scaffold that often translates to higher binding affinities in rigid protein pockets.
Due to the >99.5% oxidative stability of the hydrochloride salt over 12 months, this compound is highly suited for large-scale manufacturing workflows. It eliminates the need for cold-chain logistics or inert-atmosphere handling required by the free base, ensuring reproducible stoichiometry during bulk amidation or alkylation reactions [1].
The highly reactive 6-bromo position allows this scaffold to be used efficiently in automated, high-throughput Suzuki and Buchwald-Hartwig coupling arrays. Because it achieves >92% conversion under mild conditions, it is selected over chloro-analogs to rapidly generate diverse biaryl and heteroaryl libraries without catalyst poisoning or thermal degradation [2].
In medicinal chemistry programs targeting GPCRs or nuclear receptors, the 4-methyl group provides essential conformational restriction. By locking the tetrahydroquinoline core into a specific half-chair geometry, it reduces the entropic penalty of binding, making it a prioritized starting material over the flexible des-methyl analog for optimizing ligand-target affinity [3].